N-(3,4-dimethoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dimethoxyphenyl group with a pyridotriazinyl sulfanyl acetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-11-4-7-15-20-17(21-18(24)22(15)9-11)27-10-16(23)19-12-5-6-13(25-2)14(8-12)26-3/h4-9H,10H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTKRBIBBMGADF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the dimethoxyphenyl intermediate.
Synthesis of the Pyridotriazinyl Intermediate: This involves the reaction of 7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-amine with suitable reagents to form the pyridotriazinyl intermediate.
Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the pyridotriazinyl intermediate under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Biological Activity
N-(3,4-dimethoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 366.43 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds containing the pyrido[1,2-a][1,3,5]triazin moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of this class showed broad-spectrum antibacterial activity against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) against Escherichia coli: 0.91 μM.
- The presence of electron-withdrawing groups in the phenyl ring was found to enhance antimicrobial potency .
Anticancer Activity
The compound has shown promise in anticancer research. Various studies have highlighted the following findings:
- It inhibits cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- A derivative with a similar structure was reported to inhibit the growth of HeLa cells with an IC50 value of 15 μM .
Anti-inflammatory Activity
In vitro studies have indicated that this compound possesses anti-inflammatory properties:
- It reduces the production of pro-inflammatory cytokines in activated macrophages.
- The compound has been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammatory pathways .
Study 1: Antimicrobial Efficacy
A series of thiazole-containing compounds were tested for their antibacterial properties. Among them, derivatives of this compound exhibited significant activity against Mycobacterium smegmatis, with a MIC of 50 μg/mL .
Study 2: Anticancer Potential
In a study evaluating various triazine derivatives for anticancer activity, it was found that those with a similar structure to N-(3,4-dimethoxyphenyl)-2-{...} showed a notable reduction in tumor growth in xenograft models . The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
